molecular formula C5H8ClN3S B15337860 5-Methylthiazole-2-carboximidamide Hydrochloride

5-Methylthiazole-2-carboximidamide Hydrochloride

Cat. No.: B15337860
M. Wt: 177.66 g/mol
InChI Key: PSXCVOMDZOEUEW-UHFFFAOYSA-N
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Description

5-Methylthiazole-2-carboximidamide Hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is often used as a building block in the synthesis of more complex molecules due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiazole-2-carboximidamide Hydrochloride typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH). This reaction results in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The reactions are typically carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methylthiazole-2-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-Methylthiazole-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, which are involved in cancer progression . The compound’s ability to interact with these targets makes it a promising candidate for further research and development in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-Methylthiazole-2-carboximidamide Hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C5H8ClN3S

Molecular Weight

177.66 g/mol

IUPAC Name

5-methyl-1,3-thiazole-2-carboximidamide;hydrochloride

InChI

InChI=1S/C5H7N3S.ClH/c1-3-2-8-5(9-3)4(6)7;/h2H,1H3,(H3,6,7);1H

InChI Key

PSXCVOMDZOEUEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(=N)N.Cl

Origin of Product

United States

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